molecular formula C15H12N2O B3022203 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-29-2

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B3022203
CAS RN: 898389-29-2
M. Wt: 236.27 g/mol
InChI Key: HIBAKIZZLKLYDZ-UHFFFAOYSA-N
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Description

The compound "2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various methods. One approach involves a one-pot synthesis using 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in dichloromethane, followed by cyclization with a saturated aqueous solution of NaHCO3 at room temperature, yielding up to 88% of the desired product . Another method employs a three-component reaction of 2-aminopyridine and 3-phenylpropiolaldehyde in an acid-catalyzed cascade reaction, providing a regioselective synthesis of the imidazo[1,2-a]pyridine core . Additionally, a metal- and base-free synthesis has been reported using elemental sulfur to initiate oxidative annulation of 2-aminopyridines and aldehydes, which is an atom-economical process .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. The structure of the intermediate adduct in the synthesis has been characterized by 2D NMR, IR, and high-resolution mass analysis, confirming the formation of the desired heterocyclic framework .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, the compound "2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" reacts with aryl ketones in the presence of KOH to yield propenones, which can further cyclize with urea or thiourea to afford pyrimidinones and pyrimidinthiones, respectively . This demonstrates the reactivity of the aldehyde group in the imidazo[1,2-a]pyridine scaffold and its utility in constructing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of the imidazole and pyridine rings contributes to the aromaticity and potential for hydrogen bonding, which can affect solubility and reactivity. The fluorescent properties of some derivatives, such as the 1,3-diarylated imidazo[1,5-a]pyridines, have been studied, showing emission in the 454-524 nm range with improved quantum yields compared to monosubstituted compounds . This indicates potential applications in materials science and as fluorescent probes.

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines, including 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is an area of ongoing research .

Biochemical Analysis

Biochemical Properties

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial in cell signaling pathways. The compound also binds to DNA, potentially affecting transcription processes. These interactions highlight its potential as a therapeutic agent in modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation and survival. Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and potentially inducing apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

properties

IUPAC Name

2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBAKIZZLKLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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